(S)-2-Phenoxypropionic acid

Overview

Description

In general, acids are substances that in water solution taste sour, change the color of certain indicators (e.g., reddens blue litmus paper), react with some metals (e.g., iron) to liberate hydrogen, react with bases to form salts, and promote certain chemical reactions .

Synthesis Analysis

The synthesis of a compound often involves multiple steps and various reactants. Unfortunately, without specific information on “(S)-2-Phenoxypropionic acid”, I can’t provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. It plays a crucial role in determining the properties and reactivity of the compound .Chemical Reactions Analysis

Chemical reactions involve the breaking and forming of chemical bonds to transform reactants into products. The type and extent of reactions a compound can undergo largely depend on its molecular structure .Physical And Chemical Properties Analysis

Physical properties of a substance can be observed or measured without changing the identity of the substance. These include color, density, hardness, and melting and boiling points. Chemical properties describe the ability of a substance to undergo a specific chemical change .Scientific Research Applications

Medicinal Applications:

- Allosteric Modifiers of Hemoglobin: (S)-2-Phenoxypropionic acid derivatives have been investigated for their ability to decrease the oxygen affinity of human hemoglobin A, which could be significant in clinical or biological areas such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes (Randad et al., 1991).

Agricultural Applications:

- Herbicide Development: This compound has been studied for its properties as an inhibitor of tillering in cereals, affecting wheat, barley, and rice. Certain analogues of (S)-2-Phenoxypropionic acid showed high levels of activity as herbicides without significant phytotoxic effects (Baylis et al., 1991).

- Synthesis of Herbicides: Research into phenoxypropionic acid derivatives has included synthesis and evaluation of their herbicidal activities, focusing on specific structural modifications to enhance effectiveness (Ohta et al., 1993).

Environmental Impact Studies:

- Persistence in Landfill Leachates: Studies have examined the presence and persistence of chlorinated 2-phenoxypropionic acid herbicides in leachates from municipal landfills, providing insights into environmental contamination and degradation processes (Gintautas et al., 1992).

- Biodegradation by Bacteria: There has been research on mixed bacterial cultures capable of degrading phenoxy acid herbicides, which has implications for bioremediation strategies (Kilpi, 1980).

Chemical and Biochemical Research:

- Enantioselective Reactions: Investigations into the solvent-induced inversion of enantiospecificity in lipase-catalyzed esterification of 2-phenoxypropionic acids provide insights into chiral chemistry and potential pharmaceutical applications (Ueji et al., 1992).

- Crystal Structure Studies: The crystal structure of (R)-2-phenoxypropionic acid complexes with various amino acids has been analyzed, contributing to understanding molecular interactions and drug design (Fujii et al., 2004; Watadani et al., 2004).

Mechanism of Action

Safety and Hazards

Future Directions

properties

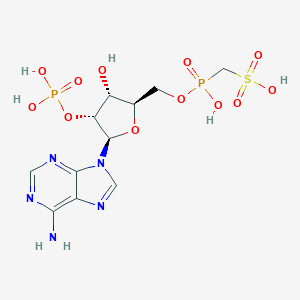

IUPAC Name |

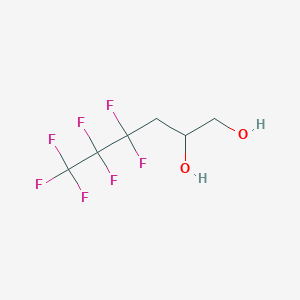

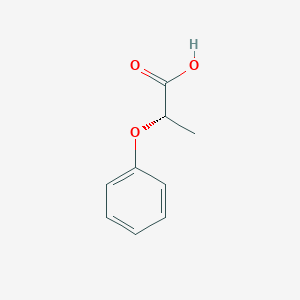

(2S)-2-phenoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXERGJJQSKIUIC-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354540 | |

| Record name | (S)-2-Phenoxypropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Phenoxypropionic acid | |

CAS RN |

1912-23-8 | |

| Record name | (-)-2-Phenoxypropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-Phenoxypropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-phenoxy-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the stereochemistry of (S)-2-phenoxypropionic acid influence its interactions with biological targets?

A1: While the provided abstracts don't delve into specific biological targets of (S)-2-phenoxypropionic acid, they highlight the significance of stereochemistry in biological interactions. The sequence rule, used to assign R/S configurations, can sometimes be misleading in a biological context. For example, a simple substitution of phenyl with phenoxy in 2-phenylpropionic acid (a common NSAID) changes its configuration from R to S according to the sequence rule, despite no change in the relative positions of substituents []. This highlights that even small changes in stereochemistry can significantly impact a molecule's biological activity and target interactions.

Q2: What insights do crystallographic studies provide about the structural features and intermolecular interactions of (S)-2-phenoxypropionic acid?

A2: Crystallographic analysis of a co-crystal containing (S)-2-phenoxypropionic acid reveals key structural features []. The study confirms the existence of (S)-alanine in its zwitterionic form within the crystal lattice. Notably, the carboxyl group of (S)-2-phenoxypropionic acid participates in hydrogen bonding interactions with the (S)-alanine zwitterion, forming a layered structure. This arrangement, characterized by N+—H⋯O=C and O—H⋯O− hydrogen bonds, leads to the formation of a distinct (S,S)-homochiral layer within the crystal [].

Q3: Are there any applications of (S)-2-phenoxypropionic acid or its derivatives in enantioselective catalysis?

A3: While the provided abstracts don't directly address the use of (S)-2-phenoxypropionic acid as a catalyst, they highlight its potential in enantioselective processes. One study explores the kinetic resolution of racemic naproxen methyl ester and racemic 2-phenoxypropionic acid methyl ester using a Candida rugosa lipase encapsulated within a calix[4]arene-adorned sporopollenin matrix []. The results demonstrate significant enantioselectivity towards the (R) enantiomers of both substrates, showcasing the potential of enzymatic approaches for separating enantiomers of 2-phenoxypropionic acid derivatives [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.